molecular formula C11H14N4O4S B2961675 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1207036-84-7

3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2961675
CAS No.: 1207036-84-7
M. Wt: 298.32
InChI Key: SZVCEORBUFMXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a synthetic organic compound with a complex structure featuring isoxazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide generally involves several steps:

  • Formation of the Isoxazole Ring: : Typically begins with the condensation of an appropriate diketone with hydroxylamine to form the isoxazole ring.

  • Attachment of the Sulfonamide Group: : This is achieved via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.

  • Formation of the Pyridazine Ring: : The intermediate is then subjected to cyclization reactions with hydrazine derivatives to form the pyridazine ring.

  • Final Coupling: : The intermediate compounds are finally coupled through alkylation reactions to introduce the ethyl linker and complete the structure.

Industrial Production Methods

In an industrial setting, large-scale production would follow a similar multi-step synthesis process but optimized for higher yield and efficiency. Methods like continuous flow chemistry might be used to streamline the reaction processes and ensure consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole or pyridazine rings.

  • Reduction: : Reduction reactions can affect the nitro groups or other reducible functionalities in the compound.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the sulfonamide group or the rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution Reagents: : Halogens, sulfuric acid (H2SO4), alkyl halides.

Major Products

The reaction products will vary based on the specific reactions and conditions. For example, oxidation might produce sulfoxides or sulfone derivatives, while reduction might yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound can serve as a building block for more complex molecules in organic synthesis, contributing to the development of new materials or pharmaceuticals.

Biology

In biological research, it can be studied for its potential interactions with enzymes or proteins, serving as a lead compound for inhibitor design.

Medicine

The sulfonamide group suggests possible antibacterial or antifungal activity, making it a candidate for drug development studies.

Industry

In industrial applications, it might be used in the development of specialty chemicals or polymers due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action for 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, possibly inhibiting their activity through binding interactions facilitated by its sulfonamide group. The isoxazole and pyridazine rings could contribute to the compound's affinity and specificity for these targets.

Comparison with Similar Compounds

Compared to other sulfonamides, 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide stands out due to its dual ring structure, which may confer distinct steric and electronic properties. Similar compounds include:

  • Sulfanilamide: : A simple sulfonamide with antibacterial properties.

  • Pyridazine Derivatives: : Compounds like pyridazine-3-carboxamide, which also feature the pyridazine ring and are studied for various biological activities.

  • Isoxazole Derivatives: : Compounds like 3-methyl-4-nitroisoxazole, used in different chemical reactions and studies.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-8-11(9(2)19-14-8)20(17,18)13-6-7-15-10(16)4-3-5-12-15/h3-5,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVCEORBUFMXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.